molecular formula C13H12BFO2 B14031016 (4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid

(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B14031016
M. Wt: 230.04 g/mol
InChI Key: MQFAXXGZIFBNTR-UHFFFAOYSA-N
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Description

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which includes a fluorine and a methyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-4’-methylbiphenyl using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene), and aryl halide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the boronic acid with the aryl group from the halide .

Scientific Research Applications

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Chlorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine and a methyl group on the biphenyl structure. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H12BFO2

Molecular Weight

230.04 g/mol

IUPAC Name

[5-fluoro-2-(4-methylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8,16-17H,1H3

InChI Key

MQFAXXGZIFBNTR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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